molecular formula C24H17N3O3 B253052 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

カタログ番号 B253052
分子量: 395.4 g/mol
InChIキー: MCWXGTWNXYGPTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide, also known as ML297, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a selective activator of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.

作用機序

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates the GPR139 receptor, which is coupled to the Gαi/o family of G proteins. Activation of GPR139 leads to inhibition of cAMP production and activation of ERK1/2 signaling. The downstream effects of GPR139 activation are not fully understood, but it has been suggested that it may modulate neurotransmitter release and neuronal excitability.
Biochemical and physiological effects:
3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide activates GPR139 in a concentration-dependent manner, with an EC50 of approximately 0.6 μM. In vivo studies have shown that 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide can penetrate the blood-brain barrier and activate GPR139 in the brain. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to increase wakefulness and reduce REM sleep in rats, suggesting that it may have potential as a wakefulness-promoting agent.

実験室実験の利点と制限

One advantage of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it is a highly selective activator of the GPR139 receptor, with no significant activity at other G protein-coupled receptors. This makes it a valuable tool for studying the physiological and pharmacological effects of GPR139 activation. One limitation of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide is that it has relatively low potency compared to other G protein-coupled receptor agonists, which may limit its usefulness in some experimental settings.

将来の方向性

There are a number of potential future directions for research on 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide. One area of interest is its potential as a therapeutic agent for psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its potential as a wakefulness-promoting agent, which could have applications in the treatment of sleep disorders and other conditions that affect wakefulness. Further studies are also needed to fully understand the downstream effects of GPR139 activation and to identify potential side effects of 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide.

合成法

The synthesis method for 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide was first described in a patent application by Merck & Co. The method involves the reaction of 2-naphthoic acid with 2-bromo-3-methoxy-N-(3-bromophenyl)benzamide in the presence of a palladium catalyst to form the naphthalene-2-carboxamide core. This intermediate is then reacted with 2-aminooxazole in the presence of a base to form the oxazolo[4,5-b]pyridine ring system. The final product is obtained by treating the oxazolo[4,5-b]pyridine intermediate with 3-bromophenylboronic acid in the presence of a palladium catalyst.

科学的研究の応用

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It is a selective activator of the GPR139 receptor, which is primarily expressed in the brain. GPR139 has been implicated in a variety of physiological processes, including regulation of mood, appetite, and sleep. 3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide has been shown to activate GPR139 in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of psychiatric and neurological disorders.

特性

製品名

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

分子式

C24H17N3O3

分子量

395.4 g/mol

IUPAC名

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H17N3O3/c1-29-21-14-16-7-3-2-6-15(16)13-19(21)23(28)26-18-9-4-8-17(12-18)24-27-22-20(30-24)10-5-11-25-22/h2-14H,1H3,(H,26,28)

InChIキー

MCWXGTWNXYGPTR-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

正規SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。